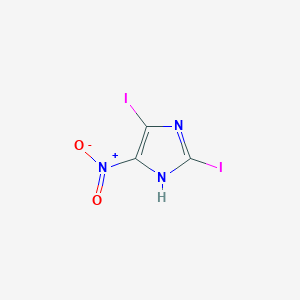
3-(2-(1H-1,2,3-Triazol-1-yl)ethyl)thietane 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-(1H-1,2,3-Triazol-1-yl)ethyl)thietane 1,1-dioxide is a compound that features a 1,2,3-triazole ring and a thietane ring with a dioxide group. The presence of these rings makes the compound interesting for various applications in chemistry and biology due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
. This method is favored for its efficiency and high yield. The reaction conditions often include the use of copper catalysts in an aqueous medium, which facilitates the formation of the 1,2,3-triazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. The reaction conditions are optimized to ensure high purity and yield of the final product.
化学反応の分析
Types of Reactions
3-(2-(1H-1,2,3-Triazol-1-yl)ethyl)thietane 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the triazole ring or the thietane ring.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure the reaction proceeds efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may result in the formation of simpler derivatives of the original compound.
科学的研究の応用
3-(2-(1H-1,2,3-Triazol-1-yl)ethyl)thietane 1,1-dioxide has several scientific research applications:
作用機序
The mechanism of action of 3-(2-(1H-1,2,3-Triazol-1-yl)ethyl)thietane 1,1-dioxide involves its interaction with specific molecular targets. The 1,2,3-triazole ring can form hydrogen bonds with biological targets, enhancing its binding affinity . This interaction can inhibit the activity of certain enzymes or disrupt biological pathways, leading to its observed biological effects .
類似化合物との比較
Similar Compounds
1,2,3-Triazole derivatives: These compounds share the triazole ring and exhibit similar biological activities.
Thietane derivatives: Compounds with the thietane ring also show interesting chemical and biological properties.
Uniqueness
What sets 3-(2-(1H-1,2,3-Triazol-1-yl)ethyl)thietane 1,1-dioxide apart is the combination of the triazole and thietane rings, which imparts unique structural and functional characteristics
特性
分子式 |
C7H11N3O2S |
|---|---|
分子量 |
201.25 g/mol |
IUPAC名 |
3-[2-(triazol-1-yl)ethyl]thietane 1,1-dioxide |
InChI |
InChI=1S/C7H11N3O2S/c11-13(12)5-7(6-13)1-3-10-4-2-8-9-10/h2,4,7H,1,3,5-6H2 |
InChIキー |
GKGJLJWMTMEOLR-UHFFFAOYSA-N |
正規SMILES |
C1C(CS1(=O)=O)CCN2C=CN=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![2-(4-Fluorophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylic acid](/img/structure/B15219971.png)


![6,7,9,10,12,13,20,21,23,24,26,27-Dodecahydrodibenzo[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosine-2-carbaldehyde](/img/structure/B15219980.png)



